Propyl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate
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Overview
Description
2(3,4-DI-CL-PH)1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID PROPYL ESTER is a chemical compound with the molecular formula C18H13Cl2NO4 and a molecular weight of 378.215. This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . It is known for its unique structure, which includes a dichlorophenyl group and an isoindole moiety.
Preparation Methods
The synthesis of 2(3,4-DI-CL-PH)1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID PROPYL ESTER typically involves the reaction of 3,4-dichlorophenylamine with phthalic anhydride under specific conditions to form the isoindole core. The carboxylic acid group is then esterified with propanol to yield the final product
Chemical Reactions Analysis
2(3,4-DI-CL-PH)1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID PROPYL ESTER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of 2(3,4-DI-CL-PH)1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID PROPYL ESTER involves its interaction with specific molecular targets and pathways. The isoindole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar compounds to 2(3,4-DI-CL-PH)1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID PROPYL ESTER include:
2-(2,4-Dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid heptyl ester: This compound has a similar structure but with a heptyl ester group instead of a propyl ester.
2-(3,4-Dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid: This compound lacks the ester group, making it more hydrophilic.
The uniqueness of 2(3,4-DI-CL-PH)1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID PROPYL ESTER lies in its specific ester group, which can influence its solubility, reactivity, and biological activity .
Properties
Molecular Formula |
C18H13Cl2NO4 |
---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
propyl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C18H13Cl2NO4/c1-2-7-25-18(24)10-3-5-12-13(8-10)17(23)21(16(12)22)11-4-6-14(19)15(20)9-11/h3-6,8-9H,2,7H2,1H3 |
InChI Key |
BNACPQRMPHPAFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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